Divergent Base-Catalysed Rearrangement: Monoketone Indan-1-one Dithioacetal Gives Exclusive Dimeric Product, Unlike Tetralone and Benzothiopyranone Analogs
Under identical base-catalysed conditions (NaH, DMF, N₂ atmosphere), 2-bis(methylthio)methyleneindan-1-one (the target compound) undergoes exclusive dimerisation to give a dimeric product (8), whereas the 1-tetralone-derived analog (15) yields a methyl β-oxodithioester (16) and an S-methyl β-oxothioester (17), and the 2,3-dihydro-1-benzothiopyran-4-one-derived analog (28) gives the rearranged product (29) via a 1,3-methylthio shift [1]. This demonstrates that the monoketone indan-1-one scaffold uniquely predisposes the dithioacetal toward dimerisation rather than fragmentation or rearrangement, a reactivity pattern not shared by its six-membered ring or sulfur-containing congeners.
| Evidence Dimension | Base-catalysed rearrangement product outcome |
|---|---|
| Target Compound Data | Exclusive formation of dimeric product (8) |
| Comparator Or Baseline | Tetralone analog (15): methyl β-oxodithioester (16) + S-methyl β-oxothioester (17); Benzothiopyranone analog (28): 1,3-methylthio shift product (29) |
| Quantified Difference | Qualitatively distinct reaction pathway (dimerisation vs. fragmentation vs. rearrangement) |
| Conditions | NaH in DMF under N₂ atmosphere, identical treatment conditions for all three substrates |
Why This Matters
For researchers designing synthetic routes, the unique dimerisation reactivity of the monoketone indan-1-one dithioacetal provides access to dimeric structures that cannot be obtained from the tetralone or benzothiopyranone analogs under the same conditions.
- [1] Apparao, S.; Datta, A.; Ila, H.; Junjappa, H. Polarised ketene dithioacetals. Part 32. Studies on base-catalysed rearrangements of 2-bis(methylthio)methyleneindan-1-one, 2-bis(methylthio)methylene-1-tetralone, and 3-bis(methylthio)methylene-2,3-dihydro-1-benzothiopyran-4-one. J. Chem. Soc., Perkin Trans. 1, 1984, 921–924. View Source
